

Analytical Method for Progestins Including Norgestrel-d5

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Compound Focus: Norgestrel-d5

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The most relevant study describes the development and validation of an ultra-high performance LC-MS/MS method for the simultaneous analysis of multiple contraceptive hormones, using **Norgestrel-d6** as the isotopic internal standard for Levonorgestrel (LNG) quantification [1]. This methodology is directly applicable for robustness testing of **Norgestrel-d5**.

Experimental Protocol Summary [1]:

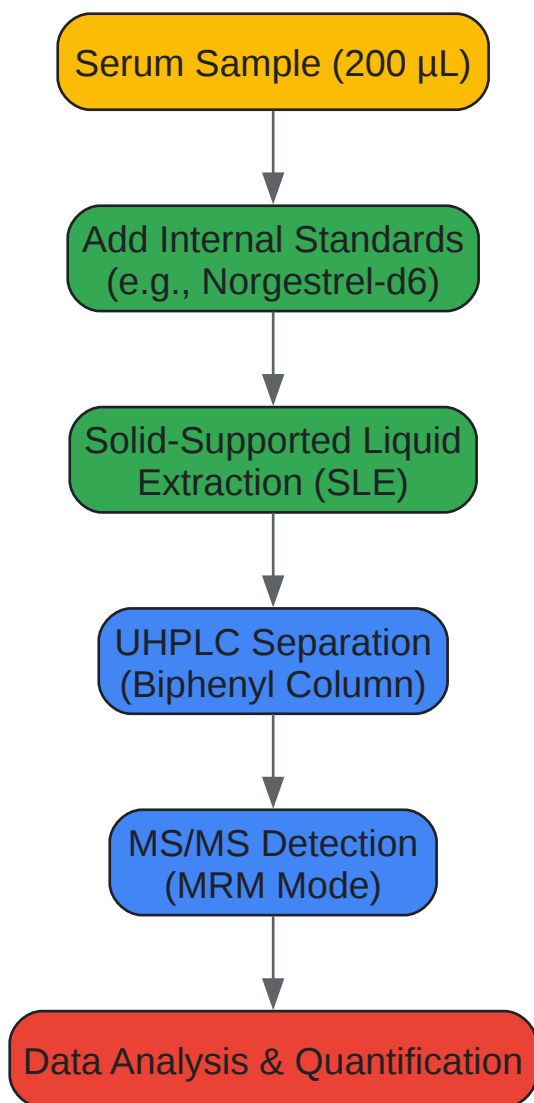
- **Instrumentation:** Ultra-high performance liquid chromatography system coupled with a heated electrospray ionization tandem triple quadrupole mass spectrometer (UHPLC-HESI-MS/MS).
- **Sample Preparation:** 200 μ L of serum is mixed with isotopic standards (including the internal standard) and subjected to solid-supported liquid extraction (SLE) using a 400 μ L SLE+ plate. Analytes are eluted with dichloromethane.
- **Chromatography:** Separation is performed on a Raptor Biphenyl column (2.7 μ m, 50 x 2.1 mm) with a matching guard column. The mobile phase consists of (A) 0.15 mM ammonium fluoride in water and (B) methanol, using a gradient elution over a total run time of 9.55 minutes per sample.
- **Mass Spectrometry Detection:** Detection is via multiple reaction monitoring (MRM). Levonorgestrel (LNG) and other progestins are detected in positive ion mode, while estrogens are detected in negative ion mode.

Key Validation Parameters [1]: The table below summarizes the experimental data for the method's performance, which characterizes its robustness for key analytes.

Parameter	Description / Value
Calibration Range	0.009 to 10 ng/mL for all analytes [1].
Lower Limit of Quantification (LLOQ)	0.009 ng/mL for LNG [1].
Intra-Assay Precision (%CV)	Ranged from 2.3% to 6.4% for low-concentration quality controls (QC) across various progestins [1].
Inter-Assay Precision (%CV)	Ranged from 4.4% to 10.6% for low-concentration QCs across various progestins [1].
Extraction Efficiency (Recovery)	98.9% for LNG [1].

Workflow of the LC-MS/MS Method

The following diagram illustrates the core experimental workflow, which is central to assessing the method's robustness.



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Interpretation of Available Evidence

- **Indirect Evidence of Robustness:** While a direct head-to-head comparison of **Norgestrel-d5** with other internal standards was not found, the validated method [1] demonstrates that a stable isotope-labeled norgestrel (Norgestrel-d6) can effectively serve as an internal standard in a robust, multi-analyte LC-MS/MS method. The high precision and recovery rates achieved are key indicators of a robust method where the internal standard performs reliably.
- **Role of the Internal Standard:** In such assays, the isotope-labeled internal standard (like **Norgestrel-d5** or Norgestrel-d6) is critical for robustness. It corrects for variability in sample preparation, injection, and ionization efficiency, which is reflected in the low intra- and inter-assay precision values reported [1] [2].

Suggestions for Further Research

To find studies that more directly address your request, you could:

- **Search for "Method Robustness":** Look specifically in the methodology or validation sections of papers describing progestin quantification for the term "robustness," which is a formal ICH validation parameter.
- **Broaden the Search:** Explore analytical chemistry journals with search terms like ("LC-MS/MS" OR "UPLC-MS/MS") AND "norgestrel" AND "stability" OR "ruggedness".
- **Consult Pharmacopoeias:** Review the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.) for any monographs on Norgestrel, which may include standardized testing methods.

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References

1. Development and validation of an expanded panel ... [pmc.ncbi.nlm.nih.gov]

2. Simultaneous quantitation of multiple contraceptive ... [sciencedirect.com]

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